molecular formula C21H15BrClN3O3 B11066716 N-(5-bromopyridin-2-yl)-1-(4-chlorophenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

N-(5-bromopyridin-2-yl)-1-(4-chlorophenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B11066716
M. Wt: 472.7 g/mol
InChI Key: XVSGRPAVZQLIQY-UHFFFAOYSA-N
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Description

N-(5-BROMO-2-PYRIDINYL)-1-(4-CHLOROPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-BROMO-2-PYRIDINYL)-1-(4-CHLOROPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multi-step organic reactionsCommon reagents used in these steps include bromine, pyridine derivatives, and chlorobenzene .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

N-(5-BROMO-2-PYRIDINYL)-1-(4-CHLOROPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with diverse properties.

Biology

In biological research, N-(5-BROMO-2-PYRIDINYL)-1-(4-CHLOROPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to interact with biological targets suggests it could be developed into a pharmaceutical agent for treating various diseases.

Industry

In industrial applications, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(5-BROMO-2-PYRIDINYL)-1-(4-CHLOROPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-BROMO-2-PYRIDINYL)-N’-(4-CHLOROPHENYL)THIOUREA
  • N-[3-[[[3-[(5-BROMO-2-PYRIDINYL)-[(4-CHLOROPHENYL)METHYL]AMINO]PROPYLAMINO]-SULFANYLIDENEMETHYL]AMINO]PROPYL]ACETAMIDE

Uniqueness

Compared to similar compounds, N-(5-BROMO-2-PYRIDINYL)-1-(4-CHLOROPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE stands out due to its unique quinoline core and the specific arrangement of bromopyridinyl and chlorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H15BrClN3O3

Molecular Weight

472.7 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-1-(4-chlorophenyl)-2,5-dioxo-7,8-dihydro-6H-quinoline-3-carboxamide

InChI

InChI=1S/C21H15BrClN3O3/c22-12-4-9-19(24-11-12)25-20(28)16-10-15-17(2-1-3-18(15)27)26(21(16)29)14-7-5-13(23)6-8-14/h4-11H,1-3H2,(H,24,25,28)

InChI Key

XVSGRPAVZQLIQY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C(=O)N2C3=CC=C(C=C3)Cl)C(=O)NC4=NC=C(C=C4)Br)C(=O)C1

Origin of Product

United States

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